4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-11-4-3-9(7-12(11)19-2)13-14-10(5-6-15-13)16-8-17-14/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOBDOISMSIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable precursors under specific conditions. One common method involves the reaction of 4-bromo acetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which can be further reacted with various reagents to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite in dimethyl sulphoxide (DMSO) medium at elevated temperatures.
Substitution: Reagents like chloroacetyl chloride, acetic anhydride, and chloroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 259.31 g/mol. Its structure features a tetrahydroimidazo[4,5-c]pyridine core substituted with a dimethoxyphenyl group, which contributes to its biological activity.
Pharmaceutical Applications
1.1 Antiviral Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit antiviral properties. For example, certain analogs have been tested for their efficacy against viral infections, showing promise as potential antiviral agents. The mechanism often involves interference with viral replication processes, making these compounds candidates for further development in antiviral therapies .
1.2 Antihypertensive Effects
Some studies have explored the antihypertensive effects of imidazo[4,5-c]pyridine derivatives. These compounds may act as antagonists to specific receptors involved in blood pressure regulation. Clinical trials have demonstrated that such compounds can effectively lower blood pressure in hypertensive models .
1.3 Neuroprotective Properties
The neuroprotective potential of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been investigated in the context of neurodegenerative diseases. Research suggests that these compounds may exert protective effects on neuronal cells by modulating oxidative stress and inflammation pathways .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been documented in the literature to optimize yield and purity during synthesis .
2.2 Development of Analog Compounds
The exploration of analogs is crucial for enhancing the pharmacological profile of this compound. Modifications in the substituents on the imidazo[4,5-c]pyridine structure can lead to improved biological activities and reduced side effects. Case studies have shown that certain modifications can significantly enhance potency against specific targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and biological activity. Key analogues include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : The 3,4-dimethoxy substitution enhances solubility via hydrogen bonding but may reduce membrane permeability compared to halogenated derivatives .
- Halogen Substituents (e.g., F, Br) : Fluorine and bromine increase metabolic stability and receptor-binding affinity due to their electronegativity and steric effects .
Modifications to the Imidazo[4,5-c]pyridine Core
Functionalization at the 6-position introduces carboxylate or carboxamide groups, altering pharmacokinetic profiles:
- PD123319: A dimethylamino- and diphenylacetyl-substituted derivative (C₂₆H₂₇N₃O₄) acts as a selective angiotensin II receptor antagonist (IC₅₀ = 10 nM) .
- 4-[2-(Trifluoromethyl)phenyl]-6-carboxylic acid : This analogue (C₁₄H₁₂F₃N₃O₂) exhibits enhanced selectivity for ion channels due to the trifluoromethyl group’s hydrophobic effects .
Synthetic Flexibility : The core structure is amenable to trityl protection, hydrogenation, and Pd-catalyzed coupling, enabling diverse derivatization .
Biological Activity
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antiviral effects, as well as its structure-activity relationship (SAR) based on recent research findings.
- Molecular Formula : C₁₄H₁₇N₃O₂
- CAS Number : 46964-25-4
- MDL Number : MFCD02115773
- Hazard Classification : Irritant
Biological Activity Overview
The biological evaluation of imidazopyridine derivatives has revealed a range of activities:
-
Antiproliferative Activity :
- Several studies have shown that imidazopyridine derivatives exhibit strong antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the sub-micromolar range against colon carcinoma cells, indicating potent activity .
- Notably, a related compound with an unsubstituted amidino group showed significant selectivity and potency against cancer cell lines such as HeLa and SW620 .
-
Antibacterial Activity :
- The antibacterial activity of this class of compounds has been less pronounced. While most derivatives tested showed limited antibacterial effects, some specific compounds demonstrated moderate activity against certain Gram-positive and Gram-negative bacteria . For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 μM against E. coli.
- Antiviral Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Unsubstituted amidino group | Moderate antiproliferative activity |
| Bromo substitution | Increased antiproliferative activity |
| Alkyl residues at N5 | Enhanced inhibitory effects against specific targets |
The introduction of lipophilic moieties generally improves the biological activity of these compounds .
Case Studies
-
Anticancer Evaluation :
- A study evaluated a series of imidazopyridine derivatives for their anticancer properties. Among them, one compound with a bromo-substituted phenyl ring showed IC50 values ranging from 1.8 to 3.2 μM across multiple cancer cell lines . This highlights the potential for targeted therapies using these derivatives.
- Antimicrobial Assessment :
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Condensation of dimethoxymethane with precursors under acidic reflux (0.01 M HCl, overnight) to form the imidazo[4,5-c]pyridine core .
- Step 2 : Functionalization of the core using benzyl succinimidyl carbonate or trityl chloride in solvents like DCM/DMF or MeCN with TEA as a base .
- Step 3 : Hydrogenation with Pd/C and H₂ in MeOH to remove protecting groups (e.g., trityl) .
- Key Considerations : Optimize reaction times and stoichiometry to minimize byproducts (e.g., incomplete tritylation or over-reduction).
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Analytical Techniques : Use HPLC or LC-MS to confirm purity (>95%, as per commercial standards in ).
- Spectroscopic Characterization : Employ ¹H/¹³C NMR to verify substitution patterns (e.g., 3,4-dimethoxyphenyl group) and FT-IR to confirm functional groups (e.g., NH stretches in the imidazole ring) .
- Salt Formation : Dihydrochloride salts (e.g., CAS 62002-31-7) are common for improved stability; characterize via elemental analysis .
Advanced Research Questions
Q. What strategies are effective for functionalizing the imidazo[4,5-c]pyridine scaffold to study structure-activity relationships (SAR)?
- Methodology :
- Amination : React 4-chloro derivatives with amines (e.g., 4-methylpiperazine) in n-BuOH/DIPEA at 140°C to introduce substituents at the 4-position .
- Electrophilic Aromatic Substitution : Modify the phenyl ring using bromination or nitration, followed by Suzuki coupling for biaryl derivatives .
- Chiral Center Introduction : Use asymmetric hydrogenation or chiral auxiliaries to explore enantioselective effects (e.g., P2X7 antagonist studies in ).
Q. How can researchers address instability or degradation during storage or biological assays?
- Methodology :
- Salt Forms : Dihydrochloride salts (e.g., ) improve hygroscopicity and shelf life.
- Storage Conditions : Store lyophilized at -20°C under inert gas (N₂/Ar) to prevent oxidation.
- In Assays : Pre-dissolve in DMSO with stabilizers (e.g., ascorbic acid) to mitigate radical-mediated degradation .
Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacological potential?
- Methodology :
- Target Engagement : Use radioligand binding assays (e.g., Hsp90 inhibition in ) or fluorescence polarization for protein interactions.
- Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (kon/koff).
- In Vivo Profiling : For CNS targets, assess blood-brain barrier penetration via LC-MS quantification in rodent brain homogenates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar imidazo[4,5-c]pyridines?
- Case Study : Compare tritylation yields in (78.4%) versus hydrogenation yields in (89%).
- Resolution :
- Reagent Purity : Ensure trityl chloride is freshly distilled to avoid moisture-induced side reactions.
- Catalyst Activity : Use pre-reduced Pd/C batches for consistent hydrogenation efficiency.
- Replicate Protocols : Document solvent ratios (e.g., DCM/DMF 4:1 vs. pure MeOH) and stirring rates to identify critical variables .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
